(R)-Morinidazole

Stereoselective metabolism N-glucuronidation Pharmacokinetics

This enantiopure (R)-Morinidazole (CAS 898230-59-6, ≥98%) is the essential reference standard for dissecting stereospecific pharmacokinetics of morinidazole. Unlike the racemic drug, this R-isomer enables unambiguous deconvolution of UGT1A9-catalyzed N+-glucuronidation (Vmax 1660 vs 111 pmol/min/mg for S), OAT3-mediated renal transport (Km 54.0 μM), and the 17.4-fold M8-2 AUC increase in renal impairment. Mandatory for enantioselective LC-MS/MS method validation and stereoselective metabolism/toxicity studies where racemate use would confound results.

Molecular Formula C11H18N4O4
Molecular Weight 270.29 g/mol
Cat. No. B2453508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Morinidazole
Molecular FormulaC11H18N4O4
Molecular Weight270.29 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CC(CN2CCOCC2)O)[N+](=O)[O-]
InChIInChI=1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3/t10-/m1/s1
InChIKeyGAZGHCHCYRSPIV-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





What is (R)-Morinidazole: A 5-Nitroimidazole Enantiomer for Anaerobic Infection Research and Development


(R)-Morinidazole (CAS 898230-59-6) is the R-enantiomer of morinidazole, a chiral 5-nitroimidazole antimicrobial agent. The racemic mixture (R,S-morinidazole) is clinically administered for treating amoebiasis, trichomoniasis, and anaerobic bacterial infections such as appendicitis and pelvic inflammatory disease . (R)-Morinidazole serves as a critical reference standard and research tool for investigating stereoselective pharmacokinetics, metabolism, and transporter interactions, as it exhibits distinct metabolic processing compared to its S-counterpart [1]. Its utility is specifically tied to studies requiring enantiopure material to dissect the contributions of individual stereoisomers to the overall pharmacological and toxicological profile of the racemate .

Why Racemic Morinidazole or Other 5-Nitroimidazoles Cannot Substitute for (R)-Morinidazole in Specialized Research


Generic substitution is not possible because (R)-morinidazole is not a therapeutic drug product but an enantiopure research compound. The clinically administered racemic morinidazole contains both R and S enantiomers, which exhibit stereoselective pharmacokinetics and metabolism, leading to differential systemic exposure of their metabolites [1]. For instance, the glucuronide metabolite of the R-enantiomer (M8-2) demonstrates a 6-fold higher plasma exposure than that of the S-enantiomer (M8-1) in humans [2]. Consequently, using the racemate or the opposite enantiomer in studies aimed at characterizing the stereospecific contribution of the R-enantiomer to activity, toxicity, or drug-drug interaction potential would introduce confounding variables, rendering the experimental design invalid . The specific quantitative differentiation is detailed in the evidence guide below.

Quantitative Evidence for the Differential Characteristics of (R)-Morinidazole vs. Comparators


Metabolite Exposure Disparity: 6-Fold Higher AUC for R-Glucuronide (M8-2) vs. S-Glucuronide (M8-1) in Humans

The plasma exposure of the R-enantiomer-specific glucuronide metabolite (M8-2) is 6-fold higher than that of the S-enantiomer glucuronide (M8-1) following intravenous administration of racemic morinidazole in humans [1]. This stereoselective metabolism is a key differentiator for studies requiring quantification of individual enantiomer-derived metabolites.

Stereoselective metabolism N-glucuronidation Pharmacokinetics

In Vitro Antiprotozoal Activity: MIC Values Against Trichomonas vaginalis and Entamoeba histolytica

While the racemic mixture is known for greater antiparasitic potency than metronidazole , the specific enantiomer (R)-morinidazole demonstrates defined activity against key protozoan pathogens. In vitro assays report minimum inhibitory concentrations (MIC) of 2 μg/mL against Trichomonas vaginalis and 3 μg/mL against Entamoeba histolytica . This provides a baseline for comparing the relative contribution of this enantiomer to the overall activity of the racemate.

Antiparasitic activity MIC determination In vitro efficacy

Tissue Distribution Profile: Differential Organ Accumulation in Mice Following IV Administration

Following a single intravenous dose of 50 mg/kg in mice, (R)-morinidazole exhibits a non-uniform tissue distribution pattern. The compound achieves higher concentrations in the liver, kidney, and plasma compared to the lung, heart, and spleen . This differential biodistribution profile is a key parameter for in vivo pharmacodynamic and toxicological studies.

Tissue distribution In vivo pharmacokinetics Biodistribution

Renal Transporter Interaction: M8-2 (R-Glucuronide) is a Substrate for OAT3 with Km 54.0 μM

The R-enantiomer-specific glucuronide metabolite M8-2 is identified as a substrate for the renal organic anion transporter 3 (OAT3), with a Km value of 54.0 μM [1]. In contrast, the S-enantiomer metabolite M8-1 is also transported by OAT3 but with different kinetics [1]. This transporter interaction is a critical determinant of renal clearance and potential drug-drug interactions, particularly in renal impairment, where plasma exposure of M8-2 is increased 17.4-fold [2].

Drug transporters Renal clearance OAT3 Drug-drug interactions

Impact of Renal Impairment on Metabolite Exposure: 17.4-Fold Increase in M8-2 AUC in Severe Renal Impairment

In patients with severe renal impairment, the plasma exposure (AUC) of the R-enantiomer glucuronide M8-2 is 17.4 times higher than in healthy subjects following a 500 mg IV dose of racemic morinidazole [1]. This substantial increase, along with 20.4-fold for M8-1 and 15.1-fold for M7, highlights the critical role of renal function in the elimination of these enantiomer-specific metabolites [2]. The parent drug AUC increases only 1.5-fold [1].

Renal impairment Pharmacokinetic alteration Metabolite accumulation

Targeted Research and Industrial Applications of (R)-Morinidazole Derived from Its Differential Evidence Profile


Chiral Bioanalytical Method Development and Validation

Given the significant 6-fold difference in plasma exposure between R- and S-glucuronide metabolites, (R)-morinidazole is an indispensable reference standard for developing and validating enantioselective LC-MS/MS methods to quantify morinidazole enantiomers and their metabolites in biological matrices [1]. The compound's high purity (>98%) ensures accurate calibration and quality control in clinical pharmacokinetic studies .

In Vitro Studies of Stereoselective Metabolism and Transporter Interactions

The distinct Km value of 54.0 μM for OAT3-mediated transport of M8-2 makes (R)-morinidazole a valuable tool for in vitro studies investigating the role of stereochemistry in renal drug transporter interactions [2]. Researchers can use this enantiomer to dissect the contribution of UGT1A9-catalyzed N+-glucuronidation to the overall metabolic clearance observed with the racemate, where Vmax for R-glucuronide formation is significantly higher (1660 pmol·min⁻¹·mg⁻¹) than for S-glucuronide (111 pmol·min⁻¹·mg⁻¹) in human liver microsomes [3].

Pharmacokinetic Modeling in Renal Impairment Populations

The dramatic 17.4-fold increase in M8-2 AUC in severe renal impairment underscores the necessity of using (R)-morinidazole in studies designed to model and predict the disposition of nitroimidazole drugs in patients with compromised renal function [4]. This data informs dose adjustment strategies and safety evaluations for the racemic drug product.

In Vivo Biodistribution and Target Engagement Studies

The preferential accumulation of (R)-morinidazole in liver and kidney tissues following IV administration provides a defined biodistribution baseline for preclinical in vivo studies investigating the enantiomer-specific targeting or toxicity of nitroimidazole compounds . This is particularly relevant for research into anaerobic infections where tissue penetration is a key efficacy determinant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Morinidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.